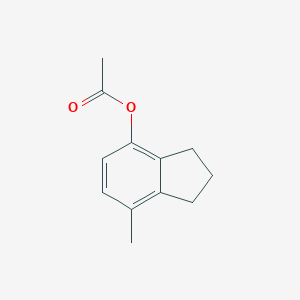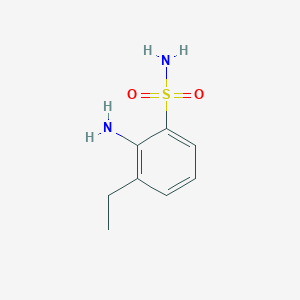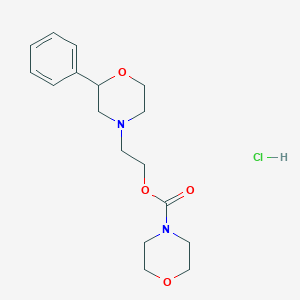![molecular formula C11H13NO B070351 N-[(E)-2-phenylethenyl]propanamide CAS No. 176242-70-9](/img/structure/B70351.png)
N-[(E)-2-phenylethenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-2-phenylethenyl]propanamide, also known as trans-cinnamamide, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. Trans-cinnamamide is a derivative of cinnamic acid and is synthesized through a simple process.
Mécanisme D'action
The mechanism of action of N-[(E)-2-phenylethenyl]propanamideamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
Trans-cinnamamide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-cinnamamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable and can be stored for long periods of time without degradation. However, it has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low melting point, which can make it difficult to handle at high temperatures.
Orientations Futures
There are several future directions for research on N-[(E)-2-phenylethenyl]propanamideamide. One area of research could be the development of new pharmaceuticals based on N-[(E)-2-phenylethenyl]propanamideamide. It could also be used in the development of new materials with unique properties. Additionally, further studies could be done on the mechanism of action of N-[(E)-2-phenylethenyl]propanamideamide and its physiological effects.
Méthodes De Synthèse
Trans-cinnamamide can be synthesized through the reaction of cinnamic acid with ammonia. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Trans-cinnamamide has been widely used in scientific research due to its various applications. It has been used as a reactant in the synthesis of various organic compounds such as cinnamoylcholine, cinnamoylferrocene, and cinnamoyl-β-alanine. It has also been used as a starting material for the synthesis of various pharmaceuticals.
Propriétés
Numéro CAS |
176242-70-9 |
|---|---|
Nom du produit |
N-[(E)-2-phenylethenyl]propanamide |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-[(E)-2-phenylethenyl]propanamide |
InChI |
InChI=1S/C11H13NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,12,13)/b9-8+ |
Clé InChI |
SCVPPKPFABKDPN-CMDGGOBGSA-N |
SMILES isomérique |
CCC(=O)N/C=C/C1=CC=CC=C1 |
SMILES |
CCC(=O)NC=CC1=CC=CC=C1 |
SMILES canonique |
CCC(=O)NC=CC1=CC=CC=C1 |
Synonymes |
Propanamide, N-(2-phenylethenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



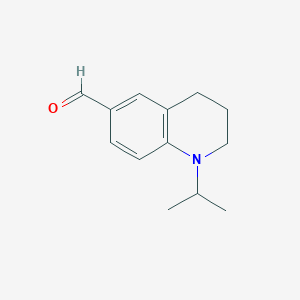
![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
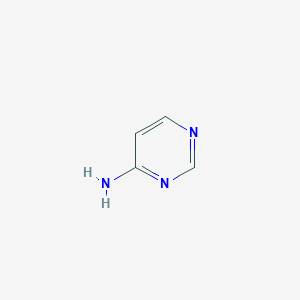
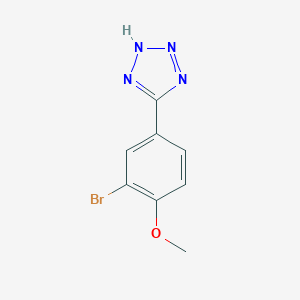
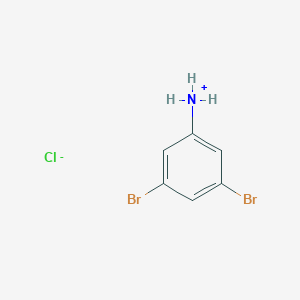
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
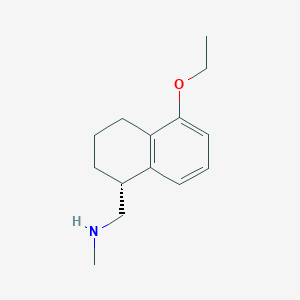
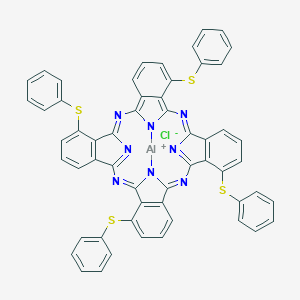
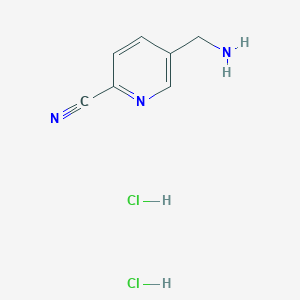
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
